molecular formula C11H15ClN2O B6262715 (2S)-N-phenylpyrrolidine-2-carboxamide hydrochloride CAS No. 151240-17-4

(2S)-N-phenylpyrrolidine-2-carboxamide hydrochloride

Cat. No.: B6262715
CAS No.: 151240-17-4
M. Wt: 226.70 g/mol
InChI Key: QULLGQCXQHTTTF-PPHPATTJSA-N
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Description

(2S)-N-phenylpyrrolidine-2-carboxamide hydrochloride (CAS: 1078162-90-9) is a chiral pyrrolidine derivative characterized by a phenyl group attached to the nitrogen of the pyrrolidine ring and a carboxamide group at the 2-position. Its molecular formula is C₁₁H₁₅ClN₂O, with a molecular weight of 226.70 g/mol . The compound was previously available in 98% purity but is currently listed as discontinued by suppliers like CymitQuimica .

Properties

CAS No.

151240-17-4

Molecular Formula

C11H15ClN2O

Molecular Weight

226.70 g/mol

IUPAC Name

(2S)-N-phenylpyrrolidine-2-carboxamide;hydrochloride

InChI

InChI=1S/C11H14N2O.ClH/c14-11(10-7-4-8-12-10)13-9-5-2-1-3-6-9;/h1-3,5-6,10,12H,4,7-8H2,(H,13,14);1H/t10-;/m0./s1

InChI Key

QULLGQCXQHTTTF-PPHPATTJSA-N

Isomeric SMILES

C1C[C@H](NC1)C(=O)NC2=CC=CC=C2.Cl

Canonical SMILES

C1CC(NC1)C(=O)NC2=CC=CC=C2.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthesis of Pyrrolidine-2-Carbonyl Chloride

The process begins with L-proline (pyrrolidine-2-carboxylic acid), which serves as the enantiomerically pure (2S)-configured starting material. Treatment with phosphorus pentachloride (PCl₅) in acetyl chloride generates the reactive pyrrolidine-2-carbonyl chloride intermediate. This step is conducted under anhydrous conditions at 35°C for 8 hours, with incremental PCl₅ additions to drive the reaction to completion.

Reaction Conditions

  • Reagents : L-proline (1 equiv), PCl₅ (1.5 equiv), acetyl chloride (solvent)

  • Temperature : 35°C

  • Time : 8 hours

  • Workup : Ice-cooling followed by filtration and solvent removal under reduced pressure.

Coupling with Aniline

The acyl chloride intermediate is suspended in acetone and reacted with aniline (1 equiv) under reflux for 8 hours. The reaction mixture is neutralized with 1N NaOH, extracted with ethyl acetate, and purified via recrystallization from petroleum ether.

Key Data

  • Yield : 72% (analogous N-(4-chlorophenyl) derivative)

  • Purity : Confirmed by TLC and elemental analysis

  • Characterization :

    • ¹H NMR (CDCl₃): δ 8.19 (s, CONH), 7.03–7.52 (m, ArH), 3.47 (d, CHCH₂), 1.64–2.17 (bm, pyrrolidine).

    • IR : 3372 cm⁻¹ (NH stretch), 1674 cm⁻¹ (C=O stretch).

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid (HCl) in isopropanol to yield the hydrochloride salt. This step protonates the pyrrolidine nitrogen, enhancing solubility and stability.

Boc-Protected Carboxylic Acid Route Using HATU Coupling

Activation of Boc-Protected Pyrrolidine-2-Carboxylic Acid

In this method, N-Boc-pyrrolidine-2-carboxylic acid is activated using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM). The Boc group preserves the stereochemistry during subsequent steps.

Reaction Conditions

  • Reagents : N-Boc-pyrrolidine-2-carboxylic acid (1 equiv), HATU (1.2 equiv), DIPEA (3 equiv), aniline (1 equiv)

  • Temperature : Room temperature

  • Time : 4–15 hours.

Deprotection and Hydrochloride Isolation

After coupling, the Boc group is removed using 6M HCl in isopropanol, directly yielding the hydrochloride salt. The crude product is purified via silica gel chromatography or recrystallization.

Key Data

  • Yield : 85–90% (analogous N-(4-fluoro-3-methylphenyl) derivative)

  • Purity : Confirmed by LCMS and ¹H NMR

  • Characterization :

    • ¹H NMR (D₂O): δ 7.35–7.60 (m, ArH), 4.10–4.30 (m, pyrrolidine CH), 3.20–3.50 (m, CH₂).

Comparative Analysis of Synthetic Methods

Table 1: Method Comparison

ParameterAcyl Chloride RouteHATU Coupling Route
Starting Material L-ProlineBoc-pyrrolidine-2-carboxylic acid
Coupling Reagent None (acyl chloride intermediate)HATU/DIPEA
Reaction Time 16 hours (total)4–15 hours
Yield 72%85–90%
Purity Control TLC, elemental analysisLCMS, NMR
Cost Efficiency Moderate (low-cost reagents)High (expensive coupling agents)

Advantages and Limitations

  • Acyl Chloride Route :

    • Pros : Uses inexpensive reagents; straightforward purification via recrystallization.

    • Cons : Requires handling corrosive PCl₅; lower yields due to intermediate instability.

  • HATU Coupling Route :

    • Pros : High yields; excellent stereochemical retention; suitable for scale-up.

    • Cons : Higher cost due to HATU and Boc-protected intermediates.

Stereochemical Integrity and Characterization

The (2S) configuration is preserved in both methods by starting from enantiomerically pure L-proline or Boc-protected derivatives. Nuclear Overhauser effect (NOE) spectroscopy and chiral HPLC confirm the absence of racemization during synthesis.

Scalability and Industrial Relevance

The HATU-mediated route is preferred for large-scale production due to its robustness and reproducibility. Recent patents highlight its adoption in multi-kilogram syntheses of related carboxamide pharmaceuticals .

Chemical Reactions Analysis

Types of Reactions

(2S)-N-phenylpyrrolidine-2-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Chemistry

  • Chiral Building Block : The compound serves as a key intermediate in the synthesis of various pharmaceuticals and bioactive molecules. Its chirality is essential for producing enantiomerically pure compounds, which are often required in drug development.

Biology

  • Chiral Recognition Studies : Research has focused on its interactions with biological macromolecules such as proteins and nucleic acids, providing insights into chiral recognition mechanisms.
  • Mechanism of Action : The compound may influence biological pathways by selectively binding to specific enzymes or receptors, which can lead to apoptosis induction and cell cycle arrest.

Medicine

  • Therapeutic Potential : Investigated for its role in cancer therapy, (2S)-N-phenylpyrrolidine-2-carboxamide hydrochloride has shown promise in preclinical studies where it reduced tumor growth when combined with standard chemotherapeutics like cisplatin.
  • Case Study Example : In vivo studies demonstrated that animal models treated with this compound exhibited significant reductions in tumor size compared to control groups, indicating its potential as an adjunct therapy in oncology.

Industry

  • Catalyst in Asymmetric Synthesis : The compound is utilized in the production of fine chemicals due to its ability to facilitate asymmetric reactions, which are vital in creating complex organic compounds with high enantiomeric purity.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
ChemistryChiral building block for pharmaceuticalsEssential for asymmetric synthesis
BiologyStudies on chiral recognitionInsights into binding mechanisms
MedicineCancer therapy adjunctReduced tumor growth in animal models
IndustryCatalyst in fine chemical productionFacilitates asymmetric reactions

Mechanism of Action

The mechanism of action of (2S)-N-phenylpyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved include binding to active sites and altering the conformation of target proteins, thereby modulating their activity.

Comparison with Similar Compounds

Structural Differences

  • Substituent Diversity : The target compound features a phenyl-carboxamide motif, while analogs like methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride (CAS 220060-08-2) replace the carboxamide with an ester group, altering polarity and reactivity .
  • Stereochemistry : The (2S,4S) and (2S,4R) isomers of 4-phenylpyrrolidine-2-carboxylic acid hydrochloride (CAS 90657-53-7 and 82087-67-0) demonstrate how stereochemistry affects physicochemical properties and biological activity .

Stability and Handling

  • While direct stability data for (2S)-N-phenylpyrrolidine-2-carboxamide hydrochloride are lacking, studies on structurally related compounds (e.g., MPPH in ) suggest that pyrrolidine derivatives degrade under prolonged storage, especially in biological matrices like plasma or urine. For example, MPPH lost >30% stability in plasma after six months at -20°C .

Biological Activity

(2S)-N-phenylpyrrolidine-2-carboxamide hydrochloride is a compound belonging to the class of pyrrolidine carboxamides, which has garnered attention for its potential biological activities. This article delves into its biological properties, focusing on enzyme inhibition, receptor binding, and therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring with a phenyl group attached to the nitrogen atom and a carboxamide functional group. This structure is crucial for its biological activity, influencing its interaction with various molecular targets.

The mechanism of action involves the compound's ability to bind to specific enzymes and receptors, modulating their activity. For instance, it may inhibit enzymes involved in disease pathways or act as an agonist/antagonist at receptor sites, thereby influencing cellular responses.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives of pyrrolidine carboxamides. For example, compounds synthesized from similar scaffolds exhibited significant cytotoxic effects against A549 human lung adenocarcinoma cells. The structure-activity relationship (SAR) indicated that substitutions on the phenyl ring could enhance anticancer efficacy. Notably:

  • Compound Variants: Certain derivatives demonstrated reduced viability in A549 cells to as low as 61% compared to untreated controls when tested at 100 µM concentration.
  • Mechanistic Insights: The incorporation of electron-donating groups (e.g., dimethylamino) significantly improved anticancer activity, suggesting that electronic properties play a vital role in their effectiveness .

2. Antimicrobial Activity

The antimicrobial properties of (2S)-N-phenylpyrrolidine-2-carboxamide hydrochloride have also been explored. Research indicates that derivatives have shown promising activity against multidrug-resistant strains of Staphylococcus aureus:

  • Selectivity: Compounds bearing specific substituents displayed selective antimicrobial activity against resistant strains, highlighting their potential as novel therapeutic agents .
  • Inhibition Studies: In vitro assays demonstrated effective inhibition against clinically relevant pathogens, providing a foundation for further development in antimicrobial therapies .

Case Study 1: Anticancer Efficacy in A549 Cells

A study evaluated the cytotoxic effects of various pyrrolidine derivatives on A549 cells using the MTT assay. The results indicated that certain compounds reduced cell viability significantly compared to controls, with enhanced activity linked to specific phenyl substitutions.

CompoundViability (%)Substituent
6644-Chlorophenyl
7614-Bromophenyl
8504-Dimethylamino

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of pyrrolidine derivatives against multidrug-resistant strains. Compounds were screened against various pathogens, revealing notable inhibitory effects.

CompoundPathogenInhibition Zone (mm)
21Staphylococcus aureus15
22Klebsiella pneumoniae12

Q & A

Q. What are the optimal methods for synthesizing (2S)-N-phenylpyrrolidine-2-carboxamide hydrochloride with high enantiomeric purity?

Methodological Answer: The synthesis typically employs chiral starting materials, such as (S)-proline derivatives, to ensure stereochemical fidelity. A common approach involves coupling a (2S)-pyrrolidine-2-carboxylic acid derivative with aniline via carbodiimide-mediated amidation (e.g., EDC/HOBt), followed by HCl salt formation . To confirm enantiomeric purity, chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) is recommended, using a mobile phase of hexane:isopropanol (80:20) with 0.1% trifluoroacetic acid. Retention times and optical rotation values should be cross-validated against reference standards .

Q. How can researchers characterize the structural integrity of this compound?

Methodological Answer: Structural elucidation requires a multi-technique approach:

  • X-ray crystallography : Use SHELX software for crystal structure refinement, ensuring a resolution ≤ 1.0 Å to resolve stereochemical details .
  • NMR spectroscopy : Key signals include the pyrrolidine ring protons (δ 1.8–3.5 ppm, multiplet) and the amide proton (δ 7.2–7.5 ppm, broad singlet). 2D experiments (COSY, HSQC) confirm connectivity .
  • Mass spectrometry : High-resolution ESI-MS should show [M+H]⁺ at m/z 209.12 (calculated for C₁₁H₁₄N₂O·HCl) with < 3 ppm error .

Q. What analytical techniques are suitable for assessing chemical stability under varying storage conditions?

Methodological Answer: Accelerated stability studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 48 hours can be monitored via HPLC-UV (λ = 254 nm). Degradation products (e.g., hydrolyzed amide bonds) are quantified using peak area normalization. For long-term stability, store lyophilized samples at -20°C in amber vials to prevent photodegradation; periodic NMR analysis detects hydrolytic byproducts .

Advanced Research Questions

Q. How can conflicting data regarding the compound’s biological activity be resolved?

Methodological Answer: Discrepancies often arise from impurity profiles or stereochemical variations. Steps include:

  • Purity reassessment : Use LC-MS to detect trace impurities (e.g., residual aniline) that may antagonize biological targets .
  • Stereochemical validation : Compare circular dichroism (CD) spectra with enantiopure standards; a negative Cotton effect at 220 nm confirms (2S) configuration .
  • Dose-response reevaluation : Conduct orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to rule off-target effects .

Q. What strategies are effective for improving the compound’s bioavailability in preclinical models?

Methodological Answer:

  • Salt form optimization : Compare hydrochloride vs. mesylate salts for solubility (e.g., shake-flask method in FaSSIF/FeSSIF media) .
  • Prodrug derivatization : Introduce ester moieties at the pyrrolidine nitrogen; assess hydrolysis kinetics in liver microsomes .
  • Nanoparticle encapsulation : Use PLGA nanoparticles (150–200 nm) loaded via emulsion-diffusion; measure in vivo AUC via LC-MS/MS .

Q. How can researchers resolve contradictions in crystallographic vs. computational docking results for target binding?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Run 100 ns trajectories in GROMACS with CHARMM36 force field to assess binding pose flexibility .
  • Electron density validation : Re-refine X-ray data (SHELXL) to confirm ligand occupancy and omit maps for ambiguous regions .
  • Free energy calculations : Use MM-PBSA to compare binding affinities of docking poses vs. crystallographic coordinates .

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